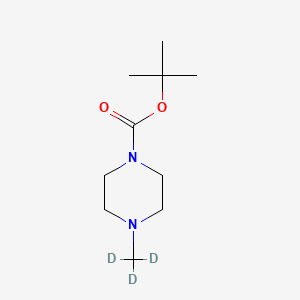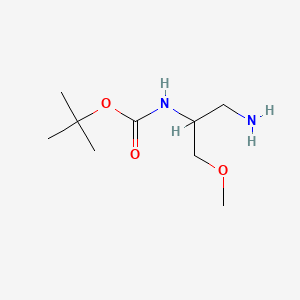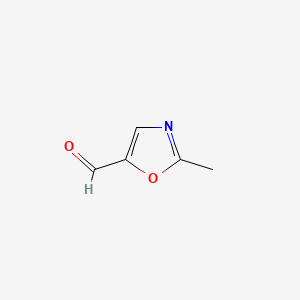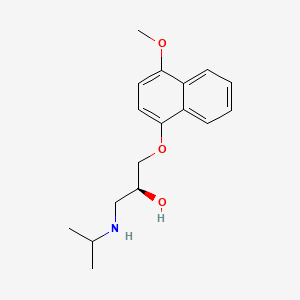
Metazachlor-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metazachlor-d6 is a deuterated form of metazachlor, a chloroacetamide herbicide widely used in agriculture. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in analytical chemistry. Metazachlor itself is known for its effectiveness in controlling annual grasses and broadleaf weeds in crops such as oilseed rape, cabbage, and other vegetables.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-d6 involves the introduction of deuterium atoms into the metazachlor molecule. One common method is the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in a triton aqueous micelle solution. The reaction is carried out at a temperature of 40°C to 60°C for 3 to 5 hours. The product is then isolated by centrifugation, washing, and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient introduction of deuterium atoms and the purification of the final product. The use of recyclable aqueous micelle systems and weak bases as acid-binding agents helps reduce waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Metazachlor-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ozone is commonly used as the oxidizing agent.
Substitution: Glutathione is the primary reagent involved in the substitution reactions in plants.
Major Products
Wissenschaftliche Forschungsanwendungen
Metazachlor-d6 is primarily used as an internal standard in analytical chemistry, particularly in the analysis of metazachlor and its metabolites in environmental and agricultural samples. Its deuterated form allows for accurate quantification using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, this compound is used in studies investigating the environmental fate and transport of metazachlor, as well as its effects on non-target organisms .
Wirkmechanismus
Metazachlor-d6, like metazachlor, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .
Vergleich Mit ähnlichen Verbindungen
Metazachlor-d6 is similar to other chloroacetamide herbicides, such as acetochlor, alachlor, and dimethenamid. its deuterated form makes it unique for use as an internal standard in analytical applications. Compared to its non-deuterated counterparts, this compound provides more accurate and reliable quantification in analytical studies .
List of Similar Compounds
- Acetochlor
- Alachlor
- Dimethenamid
- Metazachlor
This compound stands out due to its specific use in analytical chemistry, providing a valuable tool for researchers studying the environmental and biological impacts of metazachlor and related compounds.
Eigenschaften
CAS-Nummer |
1246816-51-2 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
283.789 |
IUPAC-Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Synonyme |
2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)


![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)



![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)
